molecular formula C30H32N4O B11191030 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B11191030
M. Wt: 464.6 g/mol
InChI Key: AKDYACFODAAHCS-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group, a phenyl group, and a propyl group attached to a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of diphenylmethyl chloride with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with a pyrimidinone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrimidinone rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and its versatility in chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H32N4O

Molecular Weight

464.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C30H32N4O/c1-2-12-26-27(23-13-6-3-7-14-23)31-30(32-29(26)35)34-21-19-33(20-22-34)28(24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,28H,2,12,19-22H2,1H3,(H,31,32,35)

InChI Key

AKDYACFODAAHCS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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